N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine scaffold. The reaction conditions often include the use of bases and solvents to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole or triazolopyrimidine rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s biological activity.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N~2~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: It is used in studies to understand its interaction with various biological targets.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly useful in cancer therapy, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar scaffold but different biological activities.
Uniqueness
N~2~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H14ClN7O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-11-3-5-12(6-4-11)9-24-10-13(18)14(22-24)20-16(26)15-21-17-19-7-2-8-25(17)23-15/h2-8,10H,9H2,1H3,(H,20,22,26) |
InChI Key |
GMHJPNQCTCUHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl |
Origin of Product |
United States |
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